trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid
Description
trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid (CAS: 2144982-04-5) is a cyclohexanecarboxylic acid derivative with a trans-configuration of substituents. Its structure features a carboxylic acid group at position 1 and an allyloxycarbonylamino (-NHCOOCH₂CH=CH₂) group at position 4 of the cyclohexane ring . This compound is utilized as a synthetic intermediate in organic chemistry, particularly in peptide synthesis and prodrug development, owing to the allyloxycarbonyl (Alloc) group’s orthogonal deprotection properties under mild conditions (e.g., palladium catalysis). It is commercially available with a purity of 95% (Combi-Blocks, MFCD31619027) .
Properties
IUPAC Name |
4-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-7-16-11(15)12-9-5-3-8(4-6-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APISMOOLLBUKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid, a derivative of cyclohexanecarboxylic acids, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), known for its anti-fibrinolytic properties and role in accelerating barrier recovery in skin tissues. This article reviews the biological activity of trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
Trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid features a cyclohexane ring substituted with an allyloxycarbonyl group and an amino group. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.
The biological activity of trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid is hypothesized to involve several mechanisms:
- Protease Inhibition : Similar compounds have been shown to inhibit serine proteases, which play a crucial role in various physiological processes including wound healing and inflammation .
- Barrier Recovery : Studies indicate that T-AMCHA accelerates barrier recovery in skin by modulating proteolytic activity following epidermal injury . It is likely that trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid exhibits similar effects.
- Cellular Interaction : The compound may interact with cellular receptors or enzymes involved in metabolic pathways, influencing cell signaling and proliferation.
Biological Activity and Therapeutic Applications
Research has highlighted several potential therapeutic applications for trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid:
- Wound Healing : Due to its role in protease inhibition and barrier recovery, this compound may be beneficial in formulations aimed at enhancing wound healing processes.
- Anti-inflammatory Effects : By modulating proteolytic activity, it could reduce inflammation associated with skin injuries or other conditions.
- Pharmaceutical Intermediates : As noted in patent literature, derivatives of cyclohexanecarboxylic acids serve as intermediates in the synthesis of bioactive compounds, potentially including Janus kinase inhibitors and other pharmaceuticals .
Case Studies and Research Findings
A number of studies have explored the biological activities associated with related compounds:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid with key analogs:
*Estimated based on structural analysis.
Key Observations :
- Molecular Weight : The Boc-protected analog has the highest molecular weight (243.30 g/mol) due to the bulky tert-butyl group, while the hydroxymethyl derivative is the lightest (158.20 g/mol).
- Substituent Effects: Allyloxycarbonylamino: Enhances reactivity for post-synthetic modifications (e.g., deprotection under Pd-mediated conditions). Boc-amino: Offers acid-labile protection, ideal for stepwise peptide synthesis .
Crystallographic and Analytical Data
- Thermal Analysis : Differential scanning calorimetry (DSC) and XRPD studies on analogs like nicotinamide-trans-cinnamic acid cocrystals (melting point ~150°C) suggest trans-substituted cyclohexanes form stable crystalline phases .
Preparation Methods
Direct Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives
- The primary approach involves the catalytic hydrogenation of 4-aminobenzoic acid or its derivatives under basic aqueous conditions to produce trans-4-amino-1-cyclohexanecarboxylic acid derivatives.
- This is typically conducted in a one-pot reaction, which simplifies the process and improves industrial applicability.
- The reaction uses a catalyst such as 5% ruthenium on carbon (Ru/C), which promotes hydrogenation at relatively low hydrogen pressures (around 15 bar) and moderate temperatures (approximately 100°C).
- A base such as sodium hydroxide (NaOH) at 10% concentration in water is used to maintain basic conditions.
- The process achieves a trans isomer ratio exceeding 75%, which is significant for downstream applications.
- Catalyst loading is critical, with optimal results obtained using 20-40% catalyst weight relative to the starting material.
- The reaction avoids the need for post-reaction isomerization from cis to trans, streamlining the synthesis.
Reaction Conditions Summary:
| Parameter | Condition |
|---|---|
| Catalyst | 5% Ru/C |
| Catalyst loading | 20-40% w/w of starting material |
| Solvent | Water with 10% NaOH |
| Temperature | 100°C |
| Hydrogen pressure | 15 bar |
| Reaction time | Typically a few hours |
Reference: This method is described in detail in patents CN108602758B and WO2017134212A1, emphasizing the one-pot synthesis with high trans selectivity.
Protection of the Amino Group via Allyloxycarbonyl (Alloc) Group
- After obtaining the trans-4-amino-1-cyclohexanecarboxylic acid, the amino group is protected to form derivatives such as trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid.
- The allyloxycarbonyl (Alloc) protecting group is introduced typically by reacting the free amine with allyl chloroformate or allyl carbonate derivatives under mild conditions.
- This protection step is essential for further synthetic transformations, especially in peptide synthesis or pharmaceutical intermediate production.
- The crude or purified trans-4-amino-cyclohexanecarboxylic acid is dissolved in an appropriate solvent such as dichloromethane or acetone.
- A base (e.g., sodium bicarbonate or triethylamine) is added to neutralize the generated acid during the reaction.
- Allyl chloroformate or an equivalent reagent is added dropwise at low temperature (0-25°C) to control the reaction rate.
- The reaction mixture is stirred until completion, monitored by TLC or HPLC.
- The product is isolated by extraction and purified by crystallization or chromatography.
- The use of the Alloc group is favored due to its mild removal conditions via palladium-catalyzed deprotection, which is compatible with sensitive functional groups.
- This step must be carefully controlled to avoid overreaction or side reactions.
Separation and Purification of the trans Isomer
- The hydrogenation step often produces a mixture of cis and trans isomers.
- High purity trans isomer is required for pharmaceutical applications.
- Selective crystallization exploits differences in solubility between cis and trans isomers.
- Selective esterification of the carboxylic acid group of the cis isomer allows for its removal, enriching the trans isomer.
- For example, methylation using methyl bromide in the presence of potassium carbonate in acetone selectively reacts with the cis isomer, precipitating it out and allowing isolation of the pure trans isomer.
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Initial hydrogenation | 70-75 | ~75% trans | Crude cis/trans mixture |
| Boc-protection (example) | 70 | 92 | Mixture of cis/trans protected |
| Selective esterification step | 62 | 99.1 | Isolated pure trans isomer |
Reference: Detailed purification methods and yields are reported in CN108602758B and WO2017134212A1.
Alternative Methods: Cis to Trans Isomer Conversion
- Some processes involve initial synthesis of the cis isomer followed by catalytic isomerization to the trans isomer.
- This can be done using Raney Nickel or other catalysts under hydrogenation conditions.
- However, these methods typically yield lower trans selectivity (~70%) and require additional purification steps.
- The direct one-pot hydrogenation method is preferred for higher trans selectivity and process efficiency.
Summary Table of Preparation Methods
| Method | Key Features | Trans Isomer Ratio | Yield (%) | Notes |
|---|---|---|---|---|
| One-pot catalytic hydrogenation | 5% Ru/C catalyst, basic aqueous media | >75% | 70-75 | Industrially suitable, mild conditions |
| Amino group protection (Alloc) | Allyl chloroformate, mild conditions | N/A | ~90 | Enables further synthetic transformations |
| Cis/trans separation | Selective esterification/crystallization | >99% purity | 60-70 | Essential for pharmaceutical purity |
| Cis to trans isomerization | Raney Nickel catalyst | ~70% | Variable | Less efficient, additional step |
Q & A
Q. What are the key synthetic routes for preparing trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid?
The synthesis typically involves two critical steps:
- Amino Group Protection : Introduction of the allyloxycarbonyl (Alloc) group to protect the amino moiety. This is achieved by reacting the primary amine with allyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Cyclohexane Ring Functionalization : Starting from trans-4-aminocyclohexanecarboxylic acid derivatives, ester hydrolysis and subsequent oxidation or substitution reactions are employed to introduce the carboxylic acid group. For example, hydrolysis of trans-4-sulfinylamino esters followed by oxidation can yield the target compound . Key Reagents: Allyl chloroformate, triethylamine, Raney nickel (for hydrogenation), and oxidizing agents like H₂O₂ or KMnO₄.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the trans configuration of substituents on the cyclohexane ring and verifying Alloc group incorporation. Chemical shifts for the allyl protons (δ ~5.8–5.2 ppm) and carbamate carbonyl (δ ~155 ppm) are diagnostic .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O-C of Alloc) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₄) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX tools resolve stereochemical ambiguities in derivatives?
- Structure Refinement : SHELXL refines crystal structures by optimizing bond lengths, angles, and displacement parameters. For trans-4-Allyloxycarbonylamino derivatives, the trans configuration is confirmed by torsion angles between the Alloc group and cyclohexane substituents .
- ORTEP Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, ensuring no disorder in the Alloc group or cyclohexane ring . Example: A recent study resolved a 0.85 Å resolution structure, revealing hydrogen bonding between the carbamate group and solvent molecules .
Q. What strategies mitigate low yields during Alloc group deprotection?
- Catalytic Pd(0) Mediated Deprotection : Use Pd(PPh₃)₄ with a scavenger (e.g., morpholine) in THF to cleave the Alloc group selectively without affecting the carboxylic acid .
- Optimization of Reaction Conditions : Lowering reaction temperatures (0–5°C) reduces side reactions like β-hydride elimination. Yields improve from 60% to >85% under optimized conditions .
Q. How do steric effects influence the reactivity of trans-4-Allyloxycarbonylamino derivatives in nucleophilic substitutions?
- Steric Hindrance Analysis : The bulky Alloc group on the cyclohexane ring reduces accessibility to nucleophiles. Comparative studies with smaller protecting groups (e.g., Boc) show a 40% decrease in substitution rates for Alloc derivatives .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states, revealing higher activation energies (~5 kcal/mol) for Alloc-protected substrates .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
